

Spectroscopic Profile of 4-Bromo-5-butoxy-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-5-butoxy-2-nitroaniline

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This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound **4-Bromo-5-butoxy-2-nitroaniline**. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide leverages data from closely related analogs and predictive algorithms to offer a robust analytical profile. This document also outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-5-butoxy-2-nitroaniline**. These values are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for identification and characterization.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.0	s	1H	Ar-H
~6.8 - 7.0	s	1H	Ar-H
~4.0 - 4.2	t	2H	-O-CH ₂ -
~1.7 - 1.9	m	2H	-O-CH ₂ -CH ₂ -
~1.4 - 1.6	m	2H	-CH ₂ -CH ₃
~0.9 - 1.1	t	3H	-CH ₃
~5.0 - 6.0	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~150 - 155	C-O
~140 - 145	C-NO ₂
~135 - 140	C-NH ₂
~120 - 125	Ar-C
~115 - 120	Ar-C
~100 - 105	C-Br
~68 - 72	-O-CH ₂ -
~30 - 34	-O-CH ₂ -CH ₂ -
~18 - 22	-CH ₂ -CH ₃
~12 - 16	-CH ₃

Table 3: Predicted Mass Spectrometry Data

m/z	Interpretation
304/306	$[M]^+$ Molecular ion peak (presence of Br isotope)
248/250	$[M - C_4H_8]^+$
231/233	$[M - C_4H_9O]^+$
185/187	$[M - C_4H_9O - NO_2]^+$

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
2850 - 3000	Medium	C-H stretch (aliphatic)
1580 - 1620	Strong	N-H bend
1500 - 1550	Strong	N-O stretch (asymmetric)
1300 - 1350	Strong	N-O stretch (symmetric)
1200 - 1250	Strong	C-O stretch (aryl ether)
1000 - 1100	Medium	C-N stretch
550 - 650	Medium	C-Br stretch

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ_{max} (nm)	Solvent	Interpretation
~380 - 420	Ethanol	$\pi \rightarrow \pi^*$ transition

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **4-Bromo-5-butoxy-2-nitroaniline** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent will depend on the solubility of the compound.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[1]
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
- ^1H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR: Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2] Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons.[4][5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

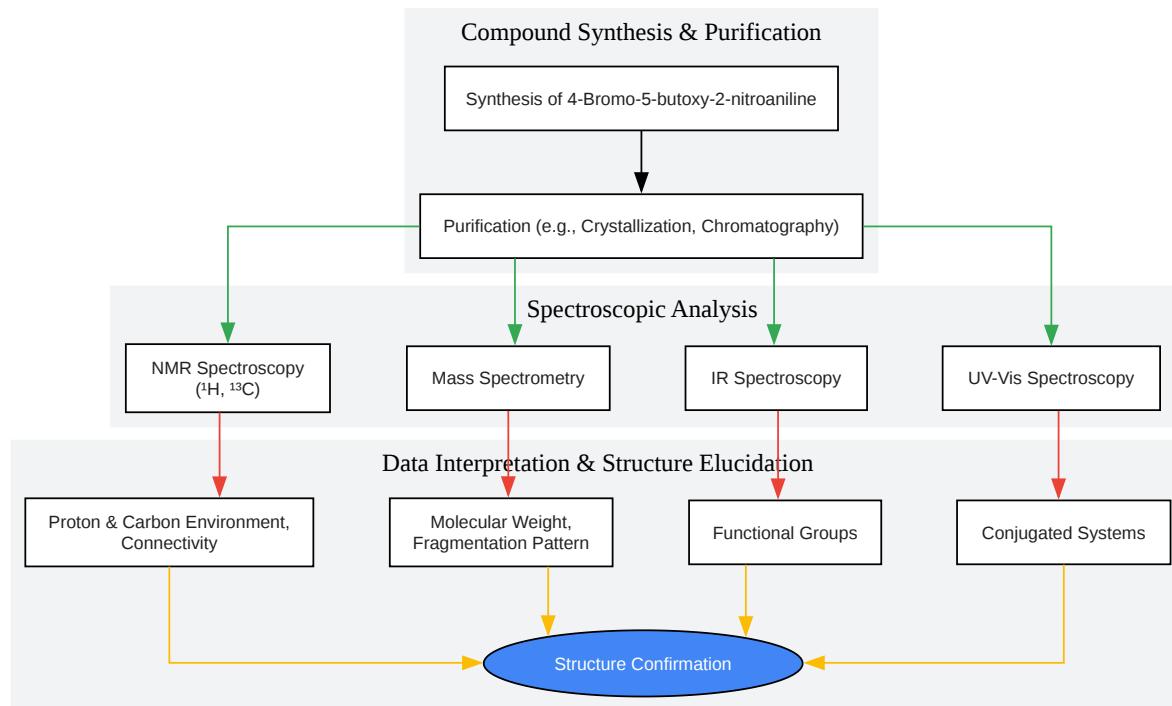
- Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]
- Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.
- Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for the most accurate measurements.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.[7] Place it in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum, typically over a range of 200-800 nm.[8] The wavelength of maximum absorbance (λ_{max}) is a key characteristic.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Bromo-5-butoxy-2-nitroaniline**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Bromo-5-butoxy-2-nitroaniline**.

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